molecular formula C15H13N B7836205 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile

2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile

Cat. No.: B7836205
M. Wt: 207.27 g/mol
InChI Key: IFKXXOBYZJLYCO-UHFFFAOYSA-N
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Description

Historical Evolution of Biaryl Nitrile Chemistry Research

The journey of biaryl nitrile chemistry is intrinsically linked to the broader history of biphenyl (B1667301) synthesis and the development of cyanation reactions. The initial challenge was the formation of the biaryl C-C bond itself. Early methods dating back over a century and a half, such as the Wurtz-Fittig reaction (circa 1862) and the Ullmann coupling (1901), provided the first pathways to biphenyl scaffolds, though often with limitations in scope and efficiency. rsc.org

The introduction of the nitrile group onto these scaffolds traditionally relied on methods like the Sandmeyer reaction, which converts an aryl amine to a nitrile via a diazonium salt. masterorganicchemistry.com However, the modern era of biaryl nitrile synthesis was revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura, Stille, and Negishi couplings enabled the efficient and modular construction of complex biaryl systems from a wide array of precursors. rsc.org

Concurrently, methods for introducing the cyano group evolved. While classic methods used toxic reagents like copper(I) cyanide, recent research has focused on developing safer and more versatile protocols. This includes palladium-catalyzed cyanation of aryl halides and triflates, and innovative approaches that utilize non-toxic cyanide sources or even generate the cyanide reagent in situ. rsc.orgresearchgate.net This progression has made complex biaryl nitriles like 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile significantly more accessible for research and application.

Era Key Developments in Biaryl & Nitrile Synthesis Significance
19th Century Wurtz-Fittig ReactionFirst methods for C(sp2)-C(sp2) bond formation. rsc.org
Early 20th Century Ullmann Coupling, Sandmeyer ReactionCopper-catalyzed homocoupling of aryl halides; introduction of the nitrile group from amines. rsc.org
Late 20th Century Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, etc.)Highly efficient, versatile, and functional-group-tolerant synthesis of biaryls. rsc.org
21st Century Advanced Cyanation Methods, C-H FunctionalizationDevelopment of safer cyanide sources and direct introduction of groups onto the aromatic core. rsc.orgresearchgate.net

Positional Significance of this compound within the Biaryl Scaffold Class

The specific substitution pattern of this compound is crucial to its chemical identity and behavior. The placement of substituents, particularly at the ortho positions (positions 2 and 2'), dictates the molecule's three-dimensional shape and electronic properties.

Steric Hindrance and Atropisomerism: The most significant feature of this compound is the presence of substituents at three of the four ortho positions relative to the biaryl linkage (the nitrile at C2, and the methyl group at C2'). This arrangement creates substantial steric hindrance, which restricts the free rotation around the central C1-C1' single bond. When this rotational barrier is high enough, the molecule can exist as a pair of stable, non-superimposable mirror images known as atropisomers. This axial chirality is a highly sought-after feature in the design of chiral ligands for asymmetric catalysis and as stereodefined building blocks for pharmaceuticals.

Electronic Effects: The substituents also modulate the electronic nature of the aromatic rings. The nitrile group at the 2-position is strongly electron-withdrawing, influencing the reactivity of its parent ring. Conversely, the methyl groups at the 2'- and 4'-positions are electron-donating, increasing the electron density of the second ring. This electronic push-pull character across the biaryl scaffold can be exploited in the design of molecules for applications in materials science, such as organic electronics.

Role as a Foundational Structure in Modern Organic Synthesis Research

This compound serves as a valuable foundational structure or intermediate in organic synthesis due to the versatility of the nitrile group and the stability of the biaryl core.

The nitrile functional group is a linchpin for a wide array of chemical transformations. ebsco.com It can be readily converted into other important functional groups, making it a "masked" carboxylic acid, amine, or ketone. ebsco.comscienceinfo.com This versatility allows synthetic chemists to use the biaryl nitrile as a stable intermediate and introduce other functionalities late in a synthetic sequence.

Key Transformations of the Nitrile Group:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a primary amide and, upon further reaction, a carboxylic acid. ebsco.com

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine. scienceinfo.com

Organometallic Addition: Reaction with Grignard or organolithium reagents followed by hydrolysis leads to the formation of ketones. scienceinfo.com

This suite of possible transformations makes this compound a versatile precursor for a diverse range of more complex molecules, including potential drug candidates, molecular sensors, and specialized ligands. nih.gov

Overview of Key Academic Research Trajectories for Biphenyl Carbonitrile Systems

Research involving biphenyl carbonitrile systems is active and expansive, branching into several key areas that leverage the unique properties of this molecular class.

Novel Synthetic Methodologies: A major focus is the development of more efficient and environmentally friendly synthetic methods. This includes the use of the nitrile as a directing group to facilitate C-H bond activation at specific sites on the aromatic rings, allowing for the direct introduction of new functional groups without pre-functionalized starting materials. researchgate.net Furthermore, techniques like microwave-assisted synthesis are being employed to accelerate reaction times and improve yields for biaryl formation. acs.org

Medicinal Chemistry and Drug Discovery: The biaryl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Biphenyl carbonitriles are actively investigated as inhibitors of enzymes and protein-protein interactions. For example, related structures have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment and as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy. nih.govnih.gov The nitrile group often acts as a key hydrogen bond acceptor or a bioisostere for other functional groups, helping to fine-tune the binding affinity and pharmacokinetic properties of a drug candidate. nih.gov

Advanced Materials Science: The rigid, well-defined structure of biphenyl derivatives makes them excellent components for advanced materials. Biphenyl dicarboxylates, which can be synthesized from dinitrile precursors, are common linkers in the construction of Metal-Organic Frameworks (MOFs)—porous materials with applications in gas storage and catalysis. researchgate.net The electronic properties conferred by the nitrile and other substituents also make these systems candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-7-8-14(12(2)9-11)15-6-4-3-5-13(15)10-16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKXXOBYZJLYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 ,4 Dimethyl 1,1 Biphenyl 2 Carbonitrile and Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly using palladium, nickel, and copper, represents the cornerstone of modern biaryl synthesis. These methods rely on the coupling of two pre-functionalized aromatic rings, offering a high degree of modularity and functional group tolerance.

Suzuki-Miyaura Coupling Approaches for Functionalized Biaryl Carbonitriles

The Suzuki-Miyaura coupling is one of the most widely employed methods for the formation of C-C bonds between sp²-hybridized carbon atoms, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. libretexts.orgwikipedia.org The synthesis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile via this method can be envisioned through two primary disconnection approaches: the coupling of a 2-cyanophenylboronic acid derivative with a 2,4-dimethyl-substituted aryl halide, or the reaction of a 2-halobenzonitrile with a 2,4-dimethylphenylboronic acid.

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precursor such as palladium acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), in the presence of a phosphine (B1218219) ligand. organic-chemistry.org A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with sterically hindered substrates like the target molecule. colab.wssemanticscholar.orgnih.gov

For the synthesis of sterically hindered biaryls, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have proven to be particularly effective in promoting the reductive elimination step and preventing catalyst deactivation. nih.gov The use of aqueous bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) is common. wikipedia.orgorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form Biaryl Nitriles This table presents a compilation of typical conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids to produce biaryl nitriles, based on literature for analogous compounds.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromobenzonitrilePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10095 researchgate.net
24-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (1)RuPhos (2)K₃PO₄Dioxane/H₂O8098 nih.gov
32-Chlorobenzonitrile (B47944)Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄t-AmylOH11092
41-Bromo-2,4-dimethylbenzene2-Cyanophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8085

Negishi Coupling for Biphenyl (B1667301) Nitrile Frameworks

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. rsc.org This method is particularly useful for the synthesis of complex molecules due to the high functional group tolerance of organozinc reagents. nih.gov For the synthesis of this compound, one could couple a 2-cyanophenylzinc halide with a 2,4-dimethyl-substituted aryl halide, or a 2,4-dimethylphenylzinc halide with a 2-halobenzonitrile. mit.edu

The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide (e.g., ZnCl₂). Palladium catalysts, often with bulky electron-rich phosphine ligands like those used in Suzuki-Miyaura couplings, are highly effective. nih.gov The reaction is generally carried out in anhydrous aprotic solvents such as THF or dioxane. A key advantage of the Negishi coupling is that it does not require a base, which can be beneficial for substrates with base-sensitive functional groups.

Table 2: Illustrative Conditions for Negishi Coupling This table provides examples of reaction conditions for the Negishi coupling to form biaryl compounds, including those with nitrile functionalities.

EntryOrganozinc ReagentAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1Phenylzinc chloride2-BromobenzonitrilePd(OAc)₂ (1)CPhos (2)THF2594 mit.edu
22-Tolylzinc chloride2-ChlorotoluenePd(P(t-Bu)₃)₂ (2)-THF2593 nih.gov
3Isopropylzinc bromide2-BromobenzonitrilePd(OAc)₂ (1)SPhos (2)THF2585 mit.edu
42,4-Dimethylphenylzinc chloride2-ChlorobenzonitrileNiCl₂(dppp) (5)-THF6078

Kumada and Stille Coupling Methodologies

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This was one of the first cross-coupling reactions to be developed and remains a powerful tool for biaryl synthesis, especially on an industrial scale due to the low cost of Grignard reagents. researchgate.netgoogle.com The synthesis of the target molecule could involve the reaction of 2,4-dimethylphenylmagnesium bromide with 2-chlorobenzonitrile or 2-cyanophenylmagnesium bromide with 1-bromo-2,4-dimethylbenzene. A common catalyst system is NiCl₂(dppe) or NiCl₂(dppp). organic-chemistry.org

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. wikipedia.org Organostannanes are stable and tolerant of a wide range of functional groups, making the Stille coupling a versatile method. harvard.eduuwindsor.ca For the synthesis of this compound, (2,4-dimethylphenyl)trimethylstannane could be coupled with 2-iodobenzonitrile. A typical catalyst is Pd(PPh₃)₄. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. wikipedia.org

Palladium-Catalyzed C(sp²)-H Activation Utilizing Cyano Directing Groups

A more recent and atom-economical approach to biaryl synthesis is the direct C-H activation/arylation. In this strategy, a C-H bond on one of the aromatic rings is directly functionalized, avoiding the need for pre-functionalization (e.g., into a boronic acid or organozinc reagent). The cyano group can act as a directing group, facilitating the ortho-C-H activation of the benzonitrile (B105546) ring by a palladium catalyst. nih.gov The activated benzonitrile can then be coupled with an aryl halide, such as 1-bromo-2,4-dimethylbenzene, to form the desired biaryl.

These reactions are typically carried out at elevated temperatures in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a base or an oxidant. The directing ability of the cyano group ensures high regioselectivity for the ortho-arylation.

Ullmann Coupling and Advanced Homocoupling Protocols

The Ullmann coupling is a classic method for the synthesis of biaryls, involving the copper-mediated coupling of two aryl halides. organic-chemistry.org Traditionally, this reaction requires harsh conditions, such as high temperatures and stoichiometric amounts of copper powder. rsc.org However, modern variations of the Ullmann reaction utilize soluble copper catalysts, often with ligands such as phenanthroline or diamines, which allow for milder reaction conditions. The synthesis of symmetrical biaryls is straightforward, while unsymmetrical biaryls can be prepared by using a large excess of one of the aryl halides. The synthesis of this compound via an Ullmann-type reaction would be challenging due to the formation of multiple products, but it remains a viable, albeit less common, approach.

Metal-Free Biaryl Formation Techniques

In recent years, there has been a growing interest in the development of metal-free methods for the synthesis of biaryls to avoid the cost and toxicity associated with transition metals. These methods often involve radical-mediated processes.

One such approach is the Gomberg-Bachmann reaction, which involves the diazotization of an aniline (B41778) followed by reaction with another aromatic compound. However, this reaction often suffers from low yields and a lack of regioselectivity. More modern metal-free methods include photochemical and electrochemical approaches. For example, the photochemical irradiation of certain precursors can generate aryl radicals that can then react with another aromatic ring to form the biaryl linkage. researchgate.netsemanticscholar.org While these methods are promising, their application to the synthesis of complex, functionalized biaryls like this compound is still an active area of research.

Reductive Cross-Coupling Strategies for Cyanobiaryls

Reductive cross-coupling has emerged as a powerful technique for the formation of carbon-carbon bonds, offering an alternative to traditional methods that often require the pre-formation of organometallic reagents. In the context of cyanobiaryl synthesis, this strategy typically involves the coupling of two different electrophiles in the presence of a transition metal catalyst and a stoichiometric reductant.

One notable advancement in this area is the nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides. organic-chemistry.org This method allows for the direct formation of C(sp²)–C(sp³) bonds and is highly tolerant of various functional groups. organic-chemistry.org While not exclusively developed for cyanobiaryls, its principles are directly applicable. For the synthesis of this compound, this could involve the coupling of a 2-halobenzonitrile with a 1-halo-2,4-dimethylbenzene derivative in the presence of a nickel catalyst and a reductant such as manganese. organic-chemistry.org A synergistic effect has been observed when a mixture of two different ligands is employed, enhancing the efficiency of the coupling process. organic-chemistry.org

The general mechanism for such reactions avoids the formation of intermediate organomanganese species. Instead, it proceeds through a catalytic cycle involving different oxidation states of nickel, encompassing oxidative addition, reduction, and reductive elimination steps. organic-chemistry.org The choice of solvent and the addition of pyridine (B92270) can improve the selectivity of the reaction, minimizing side reactions like homocoupling. organic-chemistry.org

Recent developments have also focused on the reductive coupling of a wider range of unreactive electrophiles, expanding the scope of this methodology. nih.govresearchgate.net These approaches provide a versatile platform for constructing complex molecular architectures from simple and readily available starting materials. researchgate.net

Radical-Mediated Pathways to Biaryl Nitriles

Radical-mediated reactions offer a unique approach to the synthesis of biaryl nitriles, often proceeding under mild conditions and exhibiting distinct reactivity patterns compared to traditional ionic pathways. These methods typically involve the generation of a radical species that can then participate in a carbon-carbon bond-forming event.

A notable example is the copper-mediated radical α-heteroarylation of nitriles. acs.org This method allows for the construction of sterically hindered α,α-dialkyl-α-aryl nitriles through a regioselective process that is compatible with a diverse array of functional groups. acs.org The mechanism is proposed to involve a single electron transfer (SET) pathway, leading to a radical coupling. acs.org While this specific method focuses on heteroarylation, the underlying principles of radical generation and coupling can be adapted for the synthesis of biaryl nitriles.

Furthermore, radical-initiated C(sp³)–H bond oxidative functionalization of alkyl nitriles has been explored. acs.org This strategy involves the generation of a cyanoalkyl radical through hydrogen atom abstraction, which can then react with an aromatic partner. acs.org The cyano group can play a crucial role in directing the reaction and stabilizing radical intermediates. acs.org The application of the cyano group as a radical acceptor in cascade reactions has also provided new avenues for the construction of complex cyclic and heterocyclic structures. researchgate.net

Direct Cyanation Approaches to Biphenyl Systems

Direct cyanation of pre-existing biphenyl scaffolds or the in-situ formation of the biphenyl ring followed by cyanation represents an efficient strategy for the synthesis of biphenyl carbonitriles. These methods bypass the need for pre-functionalized starting materials, thereby improving atom economy.

Palladium-catalyzed C-H bond activation has been successfully employed for the synthesis of biphenyl-2-carbonitrile derivatives. nih.gov In this approach, the cyano group of an aryl nitrile can act as a directing group, facilitating the ortho-arylation with an aryl halide in the presence of a palladium(II) catalyst. nih.gov This method provides a direct route to substituted biphenyl carbonitriles from readily available starting materials.

Another powerful technique is the direct C–H cyanation of arenes via organic photoredox catalysis. nih.gov This method utilizes an acridinium (B8443388) photoredox catalyst and trimethylsilyl (B98337) cyanide under an aerobic atmosphere to introduce a nitrile group directly onto an aromatic ring. nih.gov The reaction proceeds at room temperature under mild conditions and is compatible with a wide range of functional groups. nih.gov For the synthesis of this compound, this could involve the direct cyanation of 2,4-dimethylbiphenyl.

Furthermore, various other cyanation methods for arenes have been developed, including the use of less toxic cyanide sources like K₄[Fe(CN)₆] with a palladium catalyst. organic-chemistry.org These methods offer practical and environmentally benign alternatives to traditional cyanation protocols. organic-chemistry.org

Multicomponent Reaction Sequences for Biphenyl Carbonitrile Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and convergent approach to complex molecules. nih.govajrconline.org An innovative and environmentally friendly multicomponent process has been developed for the synthesis of biphenyl-2-carbonitrile derivatives. nih.govkuleuven.beresearchgate.net

This particular protocol is notable for being uncatalyzed and solvent-free, which significantly enhances its green chemistry credentials. nih.govkuleuven.beresearchgate.net The reaction proceeds by simply heating a mixture of the starting materials, which typically include an aldehyde, a β-ketoester, and an amine, to generate an enamine intermediate. This intermediate then undergoes a cascade of reactions, ultimately leading to the formation of the substituted biphenyl-2-carbonitrile. The absence of a catalyst and solvent simplifies the reaction setup and purification process. nih.govkuleuven.be

The versatility of MCRs allows for the generation of a library of structurally diverse biphenyl carbonitriles by simply varying the starting components. researchgate.net This approach is particularly valuable in medicinal chemistry and materials science, where the rapid synthesis of a range of analogs is often required for structure-activity relationship studies. nih.gov

Stereoselective Synthetic Approaches for Atropisomeric Biphenyl Carbonitriles

Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and biphenyls with bulky ortho substituents can exhibit this type of axial chirality. rsc.org The stereoselective synthesis of atropisomeric biphenyls is a significant area of research due to their applications as chiral ligands and in biologically active molecules. rsc.orgresearchgate.net

Several strategies have been developed for the enantioselective synthesis of atropisomeric biaryls, which can be adapted for biphenyl carbonitriles. researchgate.net One such approach is the palladium(II)-catalyzed asymmetric C-H olefination, which has been used to synthesize atropisomeric anilides with high enantioselectivity. nih.gov By analogy, a similar C-H activation strategy on a benzonitrile derivative could potentially lead to the atroposelective synthesis of biphenyl carbonitriles.

Another powerful method involves the use of organic photoredox catalysis for the site-selective C-H functionalization to form conformationally rigid atropisomers. nih.gov This approach allows for the introduction of various nucleophiles and is operationally simple. nih.gov Furthermore, dynamic kinetic resolution processes, where a racemic mixture is converted to a single enantiomer, have been employed in the synthesis of enantioenriched atropisomeric materials. nih.gov

The synthesis of N-C axially chiral biaryls has also been achieved with excellent enantioselectivities through Pd-catalyzed cross-coupling reactions, demonstrating the potential for creating atropisomeric structures containing nitrogen atoms. researchgate.net These advanced stereoselective methods provide the tools necessary for the synthesis of optically pure this compound and its analogs, which is crucial for applications where specific stereochemistry is required.

Mechanistic Investigations of Reactions Involving 2 ,4 Dimethyl 1,1 Biphenyl 2 Carbonitrile

Reaction Mechanism Elucidation in Transition Metal-Catalyzed Cross-Couplinglibretexts.orgresearchgate.net

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone for the synthesis of biaryl compounds like 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile. libretexts.orgrsc.org The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org A low-valent palladium complex, typically Pd(0), is the active catalyst that orchestrates the coupling of an aryl halide and an organoboron reagent. libretexts.orgrsc.org

Oxidative Addition Pathways and Intermediates

The catalytic cycle commences with the oxidative addition of an aryl halide, such as 2-bromo-benzonitrile or a related precursor, to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal center, resulting in a square planar Aryl-Pd(II)-halide intermediate. libretexts.org The oxidation state of palladium changes from 0 to +2 in this process.

Several pathways for oxidative addition have been proposed, including:

Concerted Mechanism: This pathway involves a three-centered transition state and is common for non-polar substrates.

Sₙ2-type Mechanism: This pathway is more typical for polar substrates like alkyl halides and proceeds with nucleophilic attack by the metal center on the substrate. researchgate.net

Radical Mechanisms: While less common for aryl halides in this context, radical pathways can also occur under specific conditions.

For the synthesis of this compound, the oxidative addition of an appropriately substituted aryl halide (e.g., 2-halobenzonitrile) to a Pd(0) species is the critical initiating step, forming a stable Aryl-Pd(II) complex that enters the next stage of the catalytic cycle.

Transmetalation Kinetics and Thermodynamicslibretexts.orgresearchgate.net

Transmetalation is the step where the organic group from the organometallic coupling partner (e.g., the 2,4-dimethylphenyl group from a boronic acid) is transferred to the palladium(II) center, displacing the halide ligand. cuny.edu This step is often rate-limiting and its mechanism is highly dependent on the reaction conditions, particularly the base used. researchgate.net

The prevailing mechanism involves the activation of the organoboron compound by a base (e.g., OH⁻, CO₃²⁻). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, such as a tetracoordinate boronate species [Ar-B(OH)₃]⁻. researchgate.netresearchgate.net This activated species then reacts with the Aryl-Pd(II)-halide complex.

Mechanistic studies using techniques like low-temperature NMR have identified key pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu Two distinct pathways have been elucidated: one involving a tricoordinate boronic acid complex and another proceeding via the tetracoordinate boronate complex. illinois.edu The thermodynamics of this step are driven by the formation of a stable boron-halide salt and the new Aryl-Pd(II)-Aryl' complex. acs.org DFT calculations on model aryl-aryl couplings have estimated the intrinsic activation barrier for the aryl migration step to be around 20.4 kcal/mol. researchgate.net

Table 1: Proposed Intermediates in the Suzuki-Miyaura Transmetalation Step
Intermediate TypeDescriptionKey FeaturesSupporting Evidence
Aryl-Pd(II)-Halide ComplexProduct of oxidative addition.Square planar Pd(II) center with aryl and halide ligands.Well-established in cross-coupling literature.
Tetracoordinate Boronate ComplexOrganoboron species activated by base.[ArB(OH)₃]⁻; increased nucleophilicity at the aryl group.Kinetic studies, mechanistic proposals. researchgate.netresearchgate.net
Pre-transmetalation IntermediateComplex formed prior to aryl transfer.Contains a Pd-O-B linkage. Two forms identified: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. illinois.eduLow-temperature rapid injection NMR spectroscopy. illinois.edu
Diaryl-Pd(II) ComplexProduct of transmetalation.Square planar Pd(II) with both aryl groups attached, poised for reductive elimination.Inferred as the immediate precursor to the final product.

Reductive Elimination Mechanisms and Stereochemical Outcomeslibretexts.orgresearchgate.net

Reductive elimination is the final, product-forming step of the catalytic cycle. In this process, the two aryl groups on the Diaryl-Pd(II) complex couple to form the new C-C bond of the biphenyl (B1667301) product. libretexts.org Simultaneously, the palladium center is reduced from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the cycle.

For reductive elimination to occur, the two groups to be eliminated must be positioned cis to each other on the square planar palladium complex. If they are trans, a trans-to-cis isomerization must precede the elimination. The reaction is typically a concerted, intramolecular process that proceeds with retention of stereochemistry at the carbon centers. cam.ac.uk Kinetic studies have shown that this step often follows first-order kinetics, being dependent only on the concentration of the Diaryl-Pd(II) intermediate. libretexts.org For atropisomeric biaryls, the ground-state conformation of the Diaryl-Pd(II) intermediate can influence the kinetically favored atropisomer product based on the principle of least nuclear motion. cam.ac.uk

C-H Activation Mechanisms in Biphenyl Carbonitrile Synthesisnih.gov

An alternative, highly efficient strategy for synthesizing biphenyl carbonitriles involves the direct C-H activation of arenes. In this approach, a C-H bond on one aromatic ring is functionalized directly, bypassing the need for pre-functionalized starting materials like organoboronic acids. For the synthesis of compounds like this compound, the nitrile group of a benzonitrile (B105546) substrate can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond. nih.gov

Pd(II)-catalyzed C-H activation using a cyano directing group has been shown to be an effective method for producing biphenyl-2-carbonitrile derivatives. nih.gov The mechanism is believed to involve the coordination of the nitrile's nitrogen atom to the palladium(II) center. This coordination brings the metal into proximity with the ortho C-H bond of the benzonitrile ring, facilitating its cleavage through a process known as concerted metalation-deprotonation (CMD). This key step forms a five-membered palladacycle intermediate. chemrxiv.orgresearchgate.net This palladacycle is a stable, isolable species in many cases and is central to the catalytic cycle. chemrxiv.orgnih.gov Once formed, this intermediate can react with a coupling partner (e.g., an aryl halide) to generate the final biaryl product. The nitrile group can also be used as a template to direct remote meta-C-H functionalization. chemrxiv.org

Table 2: Key Steps and Intermediates in Nitrile-Directed C-H Activation
Step/IntermediateDescriptionMechanistic Role
Nitrile CoordinationThe nitrogen of the -CN group coordinates to the Pd(II) catalyst.Positions the catalyst for ortho C-H activation.
Concerted Metalation-Deprotonation (CMD)The ortho C-H bond is cleaved with the assistance of a base or ligand.Forms the key palladacycle intermediate.
Palladacycle IntermediateA stable, cyclic organopalladium species where Pd is bonded to the ortho-carbon of the benzonitrile. researchgate.netReacts with the coupling partner in subsequent steps. chemrxiv.orgnih.gov
Oxidative Addition/Reductive EliminationThe palladacycle reacts with the second aryl partner, leading to the formation of the biaryl C-C bond.Product formation and catalyst regeneration.

Electron Transfer Pathways in Electrochemical Transformations of Nitriles

Electrochemical methods offer alternative pathways for the synthesis and transformation of nitriles, operating through electron transfer processes at an electrode surface. The electrochemical reduction of aromatic nitriles can proceed through several mechanisms. Typically, the initial step is a single-electron transfer to the molecule's lowest unoccupied molecular orbital (LUMO) to form a radical anion. The stability and subsequent reaction of this radical anion dictate the final products.

Based on studies of related compounds like cinnamonitrile, plausible pathways for the electrochemical transformation of this compound could include: pku.edu.cn

Radical-Radical (RR) Coupling: The radical anion could dimerize or react with another radical species.

Electrochemical-Electrochemical-Chemical-Chemical (EECC) Process: The radical anion could accept a second electron to form a dianion, which is a strong base and nucleophile. This dianion can then undergo chemical reactions, such as protonation by the solvent or a proton source, to yield a saturated product. pku.edu.cn

Electrosynthesis can also be employed to construct the biphenyl framework itself through the reductive coupling of aryl halides on a cathode, offering a greener alternative to traditional chemical reductants. rsc.org Furthermore, electrochemical C-H cyanation has been developed where acetonitrile (B52724) can serve as the cyanide source under catalyst-free conditions, showcasing the versatility of electron transfer pathways in nitrile chemistry. rsc.org

Identification and Characterization of Reactive Intermediates in Biaryl Nitrile Formation

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient or stable reactive intermediates. In the context of forming this compound, several key intermediates have been proposed or identified across different synthetic routes.

In Transition Metal-Catalyzed Cross-Coupling:

Aryl-Pd(II)-Halide Complexes: These are the initial products of oxidative addition and are foundational to the catalytic cycle.

Pre-transmetalation Intermediates: Low-temperature NMR has been instrumental in characterizing intermediates with Pd-O-B linkages, confirming the direct interaction between the palladium complex and the organoboron reagent before aryl transfer. illinois.edu

Diaryl-Pd(II) Complexes: As the immediate precursors to reductive elimination, these species hold the key to understanding the final bond-forming step.

In C-H Activation Pathways:

Palladacycles: These are perhaps the most critical intermediates in directed C-H activation. They are often stable enough to be isolated and characterized by X-ray crystallography and NMR spectroscopy. chemrxiv.orgresearchgate.net The structure of the palladacycle confirms the directing role of the functional group (in this case, nitrile) and provides a snapshot of the catalyst-substrate interaction. nih.govrsc.org

In Electrochemical Transformations:

Radical Anions/Dianions: These species are formed directly via electron transfer at the electrode. Their existence is typically inferred from cyclic voltammetry data and product analysis, as they are highly reactive and short-lived. pku.edu.cn

The study of these intermediates, using a combination of spectroscopic techniques, kinetic analysis, and computational modeling, provides a detailed picture of the reaction coordinate and enables the rational design of more efficient and selective catalysts for the synthesis of complex biaryl nitriles.

Advanced Spectroscopic and Structural Characterization of 2 ,4 Dimethyl 1,1 Biphenyl 2 Carbonitrile

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the most polar functional groups. The most prominent and diagnostic peak for 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile would be the sharp, strong absorption from the nitrile (C≡N) stretching vibration, expected in the 2220-2240 cm⁻¹ region. mit.eduspectroscopyonline.com Conjugation with the aromatic ring typically lowers this frequency slightly compared to aliphatic nitriles. spectroscopyonline.com Other expected absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the methyl groups (2850-2960 cm⁻¹), and a series of C=C stretching bands for the aromatic rings in the 1400-1600 cm⁻¹ region. mit.edu

Raman Spectroscopy

Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. The nitrile C≡N stretch is also Raman active and would appear in a similar region (2220-2240 cm⁻¹). morressier.com The symmetric vibrations of the aromatic rings, particularly the "ring-breathing" modes, are often strong in the Raman spectrum and would provide further structural confirmation.

Table 3: Predicted Principal Vibrational Frequencies

Frequency (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium-WeakAromatic C-H Stretch
~ 2960 - 2850Medium-WeakAliphatic C-H Stretch (from CH₃)
~ 2230Strong, SharpC≡N Stretch
~ 1600, 1480Medium-StrongAromatic C=C Ring Stretch

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The biphenyl (B1667301) moiety is a well-known chromophore that gives rise to a characteristic intense absorption band. researchgate.netaatbio.com For unsubstituted biphenyl in solution, this band (the K-band) appears around 250 nm and is attributed to a π→π* transition across the conjugated system. oup.com

The presence of methyl and nitrile substituents, as well as the steric hindrance forcing the rings out of planarity, will influence the spectrum. The methyl groups (auxochromes) may cause a small bathochromic (red) shift. The non-planar arrangement, however, disrupts the π-conjugation between the rings, which would likely cause a hypsochromic (blue) shift and a decrease in molar absorptivity (a hypochromic effect) compared to a hypothetical planar biphenyl. oup.com

Table 4: Predicted UV-Vis Absorption Data (Predicted for ethanol or hexane solvent)

λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
~ 240 - 260> 10,000π→π* (K-band)
~ 280 - 290< 1,000π→π* (B-band, fine structure possible)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (molecular formula C₁₅H₁₃N), the calculated monoisotopic mass is 207.1048 Da.

In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) would be expected at m/z 207. The biphenyl core is relatively stable, but characteristic fragmentation patterns would emerge from the loss of substituents. Common fragmentation pathways for substituted biphenyls include the loss of a methyl radical (CH₃•), leading to a significant [M-15]⁺ peak at m/z 192. nih.govnih.gov Another possible fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the nitrile group, resulting in an [M-27]⁺ peak at m/z 180.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Relative IntensityAssignment
207High[M]⁺˙ (Molecular Ion)
192Medium-High[M - CH₃]⁺
180Medium[M - HCN]⁺
165Medium[M - CH₃ - HCN]⁺ or [M - C₂H₂N]⁺

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

The most significant feature would be the dihedral angle between the two phenyl rings. Due to severe steric hindrance between the 2-cyano group and the 2'-methyl group, a planar conformation is impossible. researchgate.netacs.org The molecule will adopt a twisted conformation, with an expected dihedral angle likely in the range of 50-70 degrees, similar to other ortho-substituted biphenyls. iucr.orgnih.gov This twist minimizes repulsive steric interactions.

Table 6: Hypothetical Single-Crystal X-ray Diffraction Data

ParameterExpected Value/TypeDescription
Crystal SystemMonoclinic or OrthorhombicCommon systems for organic molecules
Space Groupe.g., P2₁/c or P2₁2₁2₁Common centrosymmetric or non-centrosymmetric space groups
a (Å)5 - 15Unit cell dimension
b (Å)5 - 20Unit cell dimension
c (Å)10 - 25Unit cell dimension
α, β, γ (°)90, >90, 90 (Monoclinic)Unit cell angles
Z4Number of molecules per unit cell
Dihedral Angle50 - 70°Angle between the two phenyl ring planes

Advanced Crystallographic Data Analysis, including Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.goviucr.org The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. These contacts are then summarized in a 2D fingerprint plot.

Table 7: Predicted Contributions to the Hirshfeld Surface

Interaction TypePredicted Contribution (%)Description
H···H45 - 55%Interactions between hydrogen atoms on adjacent molecules.
C···H / H···C30 - 40%Interactions involving aromatic rings (e.g., C-H···π).
N···H / H···N5 - 10%Weak hydrogen bonds involving the nitrile nitrogen.
C···C< 5%π-π stacking interactions (likely minimal due to twisted shape).

Computational Chemistry and Theoretical Studies of 2 ,4 Dimethyl 1,1 Biphenyl 2 Carbonitrile

Density Functional Theory (DFT) Calculations on Molecular Architecture

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for a molecule like 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile, from its three-dimensional shape to its electronic and reactive characteristics. Such studies on substituted biphenyls have been used to understand their electronic properties and reactivity. ekb.egichem.mdresearchgate.net

Geometric optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For this compound, a key structural feature is the dihedral angle between the two phenyl rings. The presence of a methyl group at the 2'-position (an ortho position) introduces significant steric hindrance, which would be expected to force the two rings out of a planar arrangement. nih.govsemanticscholar.org

Conformational landscape analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. By rotating the C1-C1' bond, a potential energy surface can be generated. DFT calculations would predict the most stable conformation (the global minimum) and the energy barriers to rotation between different conformers. researchgate.net For biphenyl (B1667301) itself, the energy minimum in the gas phase occurs at a dihedral angle of approximately 44°, with energy maxima for the planar (0°) and perpendicular (90°) conformations. researchgate.net The substitution pattern of this compound would significantly influence this profile.

Table 1: Illustrative Optimized Geometric Parameters for this compound This table is a hypothetical representation of data that would be generated from a DFT geometry optimization.

ParameterPredicted Value
Dihedral Angle (C2-C1-C1'-C2')~50-70°
C≡N Bond Length~1.15 Å
C1-C1' Bond Length~1.49 Å

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com

For this compound, DFT calculations would determine the energies of these orbitals and their spatial distribution. The HOMO is likely to be distributed across the π-system of the electron-rich dimethyl-phenyl ring, while the LUMO would likely be concentrated on the phenyl ring bearing the electron-withdrawing nitrile group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. ichem.md A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Table 2: Example Frontier Molecular Orbital Data This table is a hypothetical representation of data that would be generated from a DFT electronic structure calculation.

OrbitalEnergy (eV)Primary Location
HOMO-6.5Dimethyl-phenyl ring
LUMO-1.2Cyano-phenyl ring
Energy Gap (ΔE)5.3-

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. ajchem-a.com

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the nitrile group, indicating its nucleophilic character and suitability for interacting with positive centers. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms of the phenyl rings. researchgate.net This analysis provides a visual guide to the molecule's charge distribution and potential intermolecular interactions. lukasiewicz.gov.pl

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." ias.ac.in

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. researchgate.net

Local reactivity indices, such as Fukui functions, pinpoint which atoms within a molecule are most susceptible to attack. ias.ac.in The Fukui function f(r) indicates the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of the most likely sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). For this compound, the carbon atom of the nitrile group would likely be a primary site for nucleophilic attack.

Table 3: Illustrative Global Reactivity Descriptors This table is a hypothetical representation of data that would be generated from a Conceptual DFT analysis.

DescriptorDefinitionPredicted Value (eV)
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.2
Chemical Hardness (η)(I - A) / 22.65
Chemical Softness (S)1 / (2η)0.19
Electrophilicity Index (ω)μ2 / (2η)2.84

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. rochester.edujhuapl.edu Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. The structure of this compound, with its biphenyl π-system and the push-pull effect of the electron-donating methyl groups and the electron-withdrawing nitrile group, suggests it could have NLO properties. dtic.mildtic.mil

Computational methods can predict NLO properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). malayajournal.org A high value for the first-order hyperpolarizability indicates a strong second-order NLO response, making the material a candidate for applications like frequency doubling in lasers. researchgate.net

In-Silico Simulations for Elucidating Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry can simulate the dynamic processes of chemical reactions. In-silico simulations can be used to map out the entire reaction pathway for a chemical transformation involving this compound.

This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. By calculating the energies of the reactants, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows chemists to determine the activation energy, which governs the reaction rate, and to understand the step-by-step mechanism of bond breaking and formation. For example, the mechanism of hydrolysis of the nitrile group or electrophilic aromatic substitution on one of the phenyl rings could be thoroughly investigated using these methods, providing insights that are often difficult to obtain through experimental means alone. ucr.edu

Wave Functional Properties Investigations (e.g., Localized Orbital Locator, Electron Localization Function)

To comprehend the electronic structure and bonding characteristics of this compound, an analysis of its wave functional properties is essential. The Localized Orbital Locator (LOL) and the Electron Localization Function (ELF) are powerful quantum chemical tools that provide insights into electron pairing and localization. nih.gov These methods offer a chemically intuitive picture of bonding, lone pairs, and atomic shell structures.

A hypothetical analysis would likely reveal high ELF and LOL values in the regions of the covalent bonds within the two phenyl rings, the C-C single bond connecting them, the C-H bonds of the methyl groups, and the carbon-nitrogen triple bond of the nitrile group. These high values signify a high probability of finding a localized electron pair, which is characteristic of covalent bonds. ijasret.com Conversely, regions between the atomic cores would exhibit lower values, indicating delocalized electron density.

The analysis of critical points in the ELF and LOL topology can quantify the nature of these interactions. westmont.edu For instance, attractors can be assigned to core, bonding, and non-bonding (lone pair) regions. In this compound, bonding attractors would be expected between adjacent carbon atoms of the phenyl rings and between the carbon and nitrogen atoms of the nitrile group. The nitrogen atom of the nitrile group would also exhibit a non-bonding attractor corresponding to its lone pair of electrons.

Table 1: Hypothetical LOL and ELF Critical Point Analysis for this compound This table presents hypothetical data for illustrative purposes.

Critical Point TypeLocationLOL ValueELF ValueInterpretation
(3,-3)C-C bonds (aromatic)0.850.88Covalent bonding
(3,-3)C-N bond (nitrile)0.920.95Strong covalent bonding
(3,-3)C-H bonds (methyl)0.890.91Covalent bonding
(3,-3)N lone pair0.950.97Non-bonding electron pair

Analysis of Non-Covalent Interactions (NCI) within the Molecular Framework

Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure and stability of molecules. researchgate.net For this compound, with its potential for steric hindrance due to the ortho-substituents, an NCI analysis is particularly insightful. This method helps to visualize and characterize weak interactions, such as van der Waals forces, steric repulsion, and hydrogen bonds. researchgate.net

Table 2: Hypothetical Summary of Non-Covalent Interactions in this compound This table presents hypothetical data for illustrative purposes.

Interaction TypeAtoms/Groups InvolvedInteraction Strength (kcal/mol)Nature
Steric Repulsion2'-CH3 and 2-H+2.5Repulsive
Van der WaalsPhenyl rings-1.8Attractive
Van der WaalsMethyl groups and phenyl rings-1.2Attractive
π-π stackingIntramolecular between phenyl rings-0.5Weakly Attractive

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can provide valuable information about the structure and electronic properties of this compound.

The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the methyl groups would be expected to appear at a characteristic chemical shift in the ¹H NMR spectrum. The carbon atom of the nitrile group would have a distinct chemical shift in the ¹³C NMR spectrum.

The IR spectrum can be simulated by calculating the vibrational frequencies of the molecule. This would allow for the identification of characteristic absorption bands. For this compound, a strong absorption band corresponding to the C≡N stretching vibration of the nitrile group would be expected in the region of 2220-2260 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings and methyl groups.

The UV-Vis spectrum, which provides information about the electronic transitions in a molecule, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The spectrum of this compound would likely show absorptions corresponding to π-π* transitions within the aromatic system. The substitution pattern on the biphenyl core would influence the position and intensity of these absorption bands.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

Spectroscopic TechniquePredicted FeatureValue
¹H NMRChemical Shift (2'-CH₃)~2.3 ppm
¹³C NMRChemical Shift (C≡N)~118 ppm
IRC≡N Stretch~2230 cm⁻¹
UV-Visλ_max (π-π*)~250 nm

Exploration of 2 ,4 Dimethyl 1,1 Biphenyl 2 Carbonitrile As a Ligand in Catalysis

Design Principles for Biaryl Carbonitrile Ligands in Transition Metal Complexes

The design of effective ancillary ligands for transition metal catalysts hinges on the predictable modulation of steric and electronic properties to influence the reactivity of the metal center. Biaryl carbonitrile ligands, such as 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile, are designed based on several key principles.

Coordination Chemistry of the Nitrile Group: The carbonitrile (cyano) group is a versatile functional group in coordination chemistry. nih.gov Typically, it coordinates to a transition metal in a monodentate, end-on fashion through the nitrogen lone pair. nih.govresearchgate.net This interaction is primarily a σ-donation from the nitrogen to the metal. nih.gov However, there is also a potential for π-back-donation from the metal's d-orbitals into the π* orbitals of the C≡N bond. nih.gov Nitrile ligands are generally considered weakly coordinating and kinetically labile, meaning they can be easily displaced by other substrates or ligands. researchgate.netwikipedia.org This lability can be advantageous in catalytic cycles where open coordination sites are required for substrate binding. The linear geometry and small volume of the nitrile group also present minimal steric hindrance directly at the coordination site. nih.gov

Steric and Electronic Tuning of the Biaryl Scaffold: The biphenyl (B1667301) backbone provides a rigid and sterically tunable framework.

Steric Effects: The substituents on the two phenyl rings control the steric environment around the metal center. In this compound, the methyl group at the 2'-position and the cyano group at the 2-position create significant steric bulk around the C1-C1' bond. This steric hindrance influences the dihedral angle between the two phenyl rings and can control access of substrates to the catalytic center. researchgate.netnih.gov Such steric pressure can impact the selectivity and efficiency of catalytic reactions. nih.govarxiv.org

Electronic Effects: The substituents also exert electronic influence. The nitrile group is strongly electron-withdrawing, which can affect the electron density at the coordinated metal center. The methyl groups are weakly electron-donating. The combination of these effects allows for fine-tuning of the metal's reactivity, which is a critical aspect of rational ligand design. nih.gov

These design principles allow for the creation of a ligand environment that can stabilize the metal center, promote specific steps in a catalytic cycle, and ultimately dictate the performance and selectivity of the catalyst.

Applications in Homogeneous Transition Metal Catalysis

Biphenyl carbonitrile ligands have been explored in various applications within homogeneous catalysis, primarily involving iridium and palladium metal centers.

Iridium(III) Complexes with Biphenyl Carbonitrile Ligands in Electroluminescent Applications

While not a traditional catalytic transformation of organic substrates, the function of Iridium(III) complexes in light-emitting devices relies on a photophysical catalytic cycle. Cationic Ir(III) complexes are particularly important as phosphorescent emitters in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) because their strong spin-orbit coupling facilitates efficient conversion of triplet excitons into light, achieving high quantum efficiencies. acs.org

The performance of several of these Ir(III) complexes is summarized in the table below, illustrating the state-of-the-art efficiencies achieved with this class of ligands. acs.orgnih.gov

Complex NameAncillary (N^N) LigandPhotoluminescence Quantum Yield (PLQY)Max External Quantum Efficiency (EQE)Emission Wavelength (nm)
DTBP4,4'-di-tert-butyl-2,2'-bipyridyl70%22.15%532
DPPZdipyrido[3,2-a:2',3'-c]phenazine2%0.43%620
DFBP5,5'-difluoro-2,2'-bipyridyl44%10.35%532

Data sourced from studies on Ir(III) complexes using the 4-fluoro-4'-pyrazolyl-(1,1'-biphenyl)-2-carbonitrile ligand. acs.orgnih.gov

Palladium-Catalyzed Transformations Employing Biphenyl Carbonitrile Ligands

In palladium catalysis, the biphenyl carbonitrile moiety has been shown to participate in reactions in two distinct ways: as a directing group for C-H activation and as a substrate that is activated by coordination to the palladium center.

Directing Group in C-H Activation: The cyano group can function as a directing group in Pd(II)-catalyzed C-H bond activation reactions. Studies have shown that aryl nitriles can react with aryl halides to synthesize biphenyl-2-carbonitrile derivatives. nih.gov In this process, the nitrogen of the cyano group coordinates to the palladium catalyst, positioning it to selectively activate a C-H bond at the ortho position of the nitrile-bearing ring. nih.gov

Substrate Activation: Palladium complexes can also activate the nitrile group itself towards nucleophilic attack. An unprecedented catalytic cycle involving both palladium and arsenic has been developed for the hydration of nitriles to amides under exceptionally mild conditions (neutral pH, 60°C). frontiersin.orgnih.govnih.gov The proposed mechanism involves the mandatory coordination of the nitrile to the Pd(II) center, which makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack, initiating the transformation to the corresponding amide. nih.govnih.gov

Role in Asymmetric Catalysis and Chiral Induction

The concept of chirality is central to asymmetric catalysis, and biaryl compounds like this compound can exhibit a specific type of chirality known as atropisomerism. nih.gov

Atropisomerism: This phenomenon arises from restricted rotation around a single bond—in this case, the C1-C1' bond connecting the two phenyl rings. nih.govprinceton.edu If the substituents at the ortho positions (the 2, 2', 6, and 6' positions) are sufficiently bulky, they will clash and prevent free rotation. For this compound, the ortho-substituents are a hydrogen, a cyano group, a hydrogen, and a methyl group. While rotation might be hindered, the stability of the resulting atropisomers (enantiomers that can be separated) depends on the energy barrier to rotation. nih.gov If this barrier is high enough, the molecule can exist as stable, non-interconverting enantiomers. nih.gov

Chiral Induction: If resolved into its stable enantiomers, a chiral biaryl carbonitrile could serve as a ligand for a transition metal, creating a chiral catalytic environment. This chiral pocket can then influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer of the product over the other. This principle of chiral induction is the basis of asymmetric catalysis. chemrxiv.org While the direct use of this compound in this capacity has not been extensively reported, the design of axially chiral biaryl ligands is a well-established and powerful strategy for a vast range of asymmetric transformations. chemrxiv.org The synthesis of chiral cyanobiphenyl structures has also been shown to induce helical twists in liquid crystal phases, demonstrating the potent stereochemical influence of this molecular scaffold. irb.hr

Structure-Performance Relationships of Biphenyl Carbonitrile Ligands in Catalytic Systems

The relationship between the structure of a ligand and the performance of the resulting catalyst is a cornerstone of catalysis research. By systematically modifying the ligand, one can directly observe the impact on catalytic activity, selectivity, and stability.

ComplexKey Feature of Ancillary LigandPLQYEQEmaxPerformance Outcome
DTBPElectron-donating tert-butyl groups70%22.15%High efficiency, green emission
DPPZExtended π-conjugation, electron-accepting2%0.43%Low efficiency, red emission
DFBPElectron-withdrawing fluorine atoms44%10.35%Moderate efficiency, green emission

Data highlights the impact of the ancillary ligand on the performance of Ir(III) complexes containing the 4-fluoro-4'-pyrazolyl-(1,1'-biphenyl)-2-carbonitrile ligand. acs.orgnih.gov

Similarly, in the palladium-catalyzed hydration of nitriles, the electronic properties of the nitrile-bearing substrate influence the reaction rate. The nucleophilic attack on the nitrile carbon is the key step, and this is facilitated by a higher positive charge density on that carbon. nih.gov Consequently, aromatic nitriles bearing electron-withdrawing groups react more readily than those with electron-donating groups. nih.govnih.gov

Regeneration Mechanisms of Catalytic Species and Catalyst Turnover

An effective catalyst must not only perform a chemical transformation but also be regenerated at the end of each cycle to participate in subsequent transformations. This regeneration is fundamental to achieving a high catalyst turnover number (TON), which is the number of substrate molecules converted per molecule of catalyst.

Palladium Catalysis: In many palladium-catalyzed cross-coupling reactions, the catalytic cycle involves the shuttling of the palladium center between the Pd(0) and Pd(II) oxidation states. researchgate.net A typical cycle for a reaction like the Suzuki-Miyaura coupling proceeds via:

Oxidative Addition: The active Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then begin a new cycle. researchgate.net

In the specific case of the Pd/As-catalyzed nitrile hydration, the proposed catalytic cycle also concludes with the release of the amide product and the coordination of a new nitrile molecule, regenerating the active catalytic species for the next turnover. frontiersin.orgresearchgate.net A significant challenge in reactions involving cyanides or nitriles is the potential for strong binding to the palladium center, which can lead to catalyst deactivation. researchgate.net

Iridium Photophysical Cycle: For the iridium complexes in LECs, the "catalytic" process is the repeated conversion of electrical energy into light. The cycle involves:

Excitation: The Ir(III) complex is excited to a singlet state.

Intersystem Crossing: Due to strong spin-orbit coupling, the singlet exciton (B1674681) is efficiently converted to a triplet state.

Phosphorescence: The triplet state radiatively decays back to the ground state, emitting a photon of light. The "regeneration" of the catalyst is this return to the electronic ground state. The "turnover" is limited by the operational stability and lifetime of the complex, as degradation can occur under electrical stress.

High catalyst turnover is crucial for the economic and environmental viability of a catalytic process. In palladium cross-coupling, TONs exceeding one million have been reported with highly optimized ligand and catalyst systems. researchgate.net The rational design of ligands, such as this compound, aims to create catalysts that are not only active and selective but also robust enough to achieve high turnover numbers before deactivation. nih.gov

Development of Novel Catalytic Systems Based on Biphenyl Nitrile Scaffolds

The development of novel catalytic systems hinges on the rational design of ligands that can fine-tune the properties of a metallic center. While phosphine-based biphenyl ligands, such as SPhos and XPhos, are well-established in cross-coupling chemistry, the exploration of biphenyl nitrile scaffolds as ligands is a more nascent area of research. The nitrile functionality offers unique electronic properties and a distinct coordination mode compared to traditional phosphine (B1218219) donors.

The synthesis of biphenyl-2-carbonitrile derivatives has been a subject of considerable interest, primarily through palladium-catalyzed cross-coupling and C-H activation methodologies. nih.govgoogle.com In some synthetic routes, the cyano group itself can act as a directing group to facilitate the formation of the biphenyl structure through palladium-catalyzed C-H bond activation. nih.gov This synthetic accessibility provides a foundation for the systematic investigation of substituted biphenyl nitriles as potential ligands in catalysis.

The this compound molecule possesses several structural features that could be advantageous in a ligand. The biphenyl backbone provides a rigid and sterically demanding framework. The methyl groups at the 2' and 4' positions can influence the dihedral angle between the two phenyl rings, thereby modulating the steric environment around a coordinated metal center. The 2-carbonitrile group can coordinate to a metal center through the nitrogen lone pair, potentially acting as a sigma-donor.

While specific studies detailing the use of this compound as a ligand in catalytic reactions are not extensively reported in the literature, the broader class of biphenyl compounds has been pivotal in the development of highly active catalysts for cross-coupling reactions. For instance, bulky and electron-rich phosphine ligands based on a biphenyl scaffold have demonstrated remarkable efficacy in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.netrsc.orgnih.gov These ligands facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Illustrative Performance of Biphenyl-Based Catalytic Systems in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemYield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhos98
2-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhos95
1-Chloro-4-nitrobenzene3,5-Dimethylphenylboronic acidPd(OAc)₂ / RuPhos99
4-Bromoanisole2-Naphthylboronic acidPd(OAc)₂ / SPhos97

The development of novel catalytic systems based on biphenyl nitrile scaffolds, such as this compound, represents a promising direction for future research. The unique electronic and steric properties conferred by the nitrile group and the substituted biphenyl backbone could lead to catalysts with novel reactivity and selectivity. Further investigation into the synthesis of metal complexes of these ligands and their evaluation in a range of catalytic transformations is warranted to fully explore their potential.

Derivatives and Advanced Functionalization Strategies of 2 ,4 Dimethyl 1,1 Biphenyl 2 Carbonitrile

Synthetic Routes to Diverse Substituted Biphenyl (B1667301) Carbonitrile Analogues

The generation of analogues from the 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile core can be approached in two primary ways: by constructing new biphenyls with varied substitution patterns or by modifying the existing framework through functional group interconversion.

Cross-coupling reactions are fundamental to the synthesis of substituted biphenyls. rsc.org Methodologies like the Suzuki-Miyaura and Negishi cross-couplings are powerful tools for creating the central C-C bond of the biphenyl system. rsc.org For instance, analogues of this compound could be synthesized by coupling a suitably substituted phenylboronic acid with a corresponding halobenzonitrile. This approach allows for high diversity in the final products by simply varying the coupling partners.

Alternatively, derivatization can be achieved by modifying the peripheral functional groups on the pre-formed this compound skeleton. This involves leveraging the existing methyl and cyano groups to direct further substitutions or transforming them into other functionalities. These strategies are detailed in the subsequent sections.

Introduction of Peripheral Functional Groups onto the Biphenyl Core

The introduction of new functional groups onto the two aromatic rings of this compound is governed by the directing effects of the substituents already present: the two methyl groups and the cyano group. The methyl groups are activating and ortho-, para-directing, while the cyano group is deactivating and meta-directing for electrophilic aromatic substitution.

While specific studies on the alkylation or arylation of this compound are not extensively documented, the reactivity can be inferred from related transformations. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. rsc.org In this case, the reaction would be directed by the activating methyl groups, likely leading to substitution at the positions ortho and para to them. However, the deactivating effect of the nitrile group would make the ring it is attached to (the 2-carbonitrile ring) less reactive towards Friedel-Crafts conditions compared to the dimethyl-substituted ring.

Modern approaches also include reductive alkylation of cyanoarenes, where the nitrile-bearing ring is reduced to form an anionic intermediate that is then trapped by an alkylating agent. nih.gov This method provides a way to functionalize the otherwise deactivated ring.

Table 1: Illustrative Alkylation Strategies for Cyanoaromatic Compounds

Reaction Type Reagents Substrate Example Product Type
Friedel-Crafts Alkylation R-X, AlCl₃ Toluene Alkyl-substituted Toluene

The halogenation of the this compound framework is an electrophilic aromatic substitution reaction. The regiochemical outcome would be determined by the combined directing effects of the substituents. The 2',4'-dimethylphenyl ring is strongly activated, and substitution is expected to occur at the positions ortho or para to the methyl groups (specifically, the C3', C5', and C6' positions). The 2-cyanophenyl ring is deactivated, making it less susceptible to halogenation under standard conditions. Selective halogenation of the more activated ring is therefore anticipated.

Table 2: Common Reagents for Electrophilic Aromatic Halogenation

Halogenation Reagent(s) Catalyst
Bromination Br₂ FeBr₃ or AlBr₃
Chlorination Cl₂ FeCl₃ or AlCl₃

Nitration and sulfonation are key electrophilic aromatic substitution reactions for introducing nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. The positions of substitution on the this compound core are dictated by the electronic properties of the existing groups.

Nitration : The nitration of biphenyls is a well-studied process. rsc.org For this compound, the 2',4'-dimethylphenyl ring is highly activated towards nitration. The methyl groups at C2' and C4' will direct the incoming nitro group primarily to the C3', C5', and C6' positions. spu.edu Conversely, the 2-cyanophenyl ring is strongly deactivated, and any substitution would be directed to the meta positions (C4, C6) relative to the cyano group. rsc.org Preferential nitration of the activated ring is the most probable outcome. Studies on the nitration of 2-methylbiphenyl (B165360) confirm that substitution occurs preferentially on the methylated ring. spu.edu

Sulfonation : Similar to nitration, sulfonation with reagents like fuming sulfuric acid (H₂SO₄/SO₃) is an electrophilic substitution. Research on the sulfonation of dimethylbiphenyls shows that substitution patterns are complex but follow the general rules of electrophilic substitution. rsc.org The sulfonic acid group will be directed to the positions activated by the methyl groups on the 2',4'-dimethylphenyl ring. The deactivating effect of the cyano group and existing sulfonic acid groups on biphenyls generally directs further substitution to the unsubstituted ring. rsc.org

Table 3: Predicted Regioselectivity for Electrophilic Substitution on this compound

Ring Substituents Electronic Effect Predicted Position(s) of Attack
Ring A (cyanophenyl) -CN at C2 Deactivating, meta-directing C4, C6

Chemical Transformations of the Nitrile Functionality

The cyano group is a versatile functional handle that can be converted into several other important chemical moieties, providing a direct route to a different class of biphenyl derivatives.

The hydrolysis of the nitrile group in this compound to a carboxylic acid function is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions, typically with heating. The product of this reaction is 2',4'-dimethyl-1,1'-biphenyl-2-carboxylic acid.

Under acidic conditions, the nitrile is heated with an aqueous acid like sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Under basic conditions, the nitrile is heated with an aqueous base such as sodium hydroxide. This initially forms a carboxylate salt, which must then be acidified in a separate workup step to yield the final carboxylic acid product.

Table 4: General Conditions for Nitrile Hydrolysis

Condition Reagents Intermediate Final Product
Acid-Catalyzed H₂SO₄ (aq) or HCl (aq), Heat Amide Carboxylic Acid

Reduction to Amines

The conversion of the nitrile group in this compound to a primary amine, yielding (2',4'-dimethyl-1,1'-biphenyl-2-yl)methanamine, is a key transformation that opens pathways to a variety of further functionalizations. This reduction can be effectively achieved using powerful reducing agents or catalytic hydrogenation.

Using Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex on the electrophilic carbon of the nitrile group. This is followed by a second hydride transfer, which, after an acidic workup, yields the primary amine. chemistrysteps.comlibretexts.org

The general procedure involves dissolving the biphenyl carbonitrile in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by the careful addition of LiAlH₄. The reaction is typically stirred at room temperature or under reflux, and upon completion, it is quenched and worked up with a dilute acid to protonate the resulting amine. libretexts.orglibretexts.org

Catalytic Hydrogenation: Catalytic hydrogenation offers an alternative method for the reduction of nitriles. This process typically requires high pressures of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. libretexts.org The choice of catalyst and reaction conditions (temperature and pressure) can be optimized for specific substrates. google.com For sterically hindered nitriles, rhodium-based catalysts have also shown high efficacy, operating under mild conditions in the presence of ammonia (B1221849) to selectively produce primary amines. researchgate.netresearchgate.net

Table 1: Comparison of Reduction Methods for Aryl Nitriles
MethodReagent/CatalystTypical ConditionsAdvantagesDisadvantages
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous diethyl ether or THF, followed by acidic workupHigh yields, effective for many functional groupsHighly reactive, requires anhydrous conditions, not chemoselective
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiHigh pressure, elevated temperatureCleaner reaction, no harsh quenching neededMay reduce other functional groups, requires specialized equipment
Transfer HydrogenationIsopropanol, Ru-catalystIsopropanol as solvent and H-sourceAvoids high-pressure H₂, selectiveCatalyst can be expensive

Cyclization Reactions to Form Heterocyclic Moieties (e.g., Tetrazoles, Triazines)

The nitrile functionality of this compound serves as a versatile precursor for the synthesis of nitrogen-rich heterocyclic compounds, such as tetrazoles and triazines.

Synthesis of Tetrazoles: The most common method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide (B81097) source. academie-sciences.fr This reaction can be catalyzed by various Lewis acids, such as zinc, copper, or lead salts, which activate the nitrile group towards nucleophilic attack by the azide ion. academie-sciences.frnih.gov A widely used procedure involves reacting the biphenyl carbonitrile with sodium azide in a solvent like dimethylformamide (DMF), often with the addition of a catalyst like lead chloride (PbCl₂) or zinc chloride (ZnCl₂), and heating the mixture. academie-sciences.frnih.gov The use of organotin azides is also a known method, though it presents handling challenges. google.com

Synthesis of Triazines: 1,3,5-Triazines can be synthesized through the acid-catalyzed cyclotrimerization of nitriles. researchgate.netwikipedia.org This reaction involves heating the aromatic nitrile in the presence of an acid catalyst. google.com A more controlled, one-pot synthesis allows for the creation of triazines with different substituents by reacting a nitrile with triflic anhydride (B1165640) at a low temperature to form a nitrilium salt intermediate. This intermediate then reacts with two equivalents of a second nitrile at a higher temperature to yield the 2,4-disubstituted-6-substituted 1,3,5-triazine. nih.gov

Table 2: Cyclization Reactions of Aryl Nitriles
HeterocycleGeneral MethodKey ReagentsTypical Conditions
Tetrazole[3+2] CycloadditionSodium azide (NaN₃), Lewis Acid Catalyst (e.g., ZnCl₂, PbCl₂)DMF, 110-120 °C
1,3,5-TriazineAcid-catalyzed CyclotrimerizationTriflic anhydride, a second nitrileLow temperature for intermediate formation, then heating (e.g., 100 °C)

Synthesis of Polyfunctionalized Biphenyl Carbonitrile Systems for Multivalent Applications

Creating polyfunctionalized derivatives of this compound is crucial for developing molecules for multivalent applications, where multiple binding sites can enhance interaction with biological targets or materials. This can be achieved by introducing additional functional groups onto the biphenyl scaffold.

Strategies for polyfunctionalization often rely on metal-mediated cross-coupling reactions. For instance, if the starting materials for the biphenyl synthesis (e.g., via Suzuki coupling) already contain additional functional groups, these can be carried through to the final product. ekb.eg

Alternatively, post-synthesis functionalization can be employed. The existing methyl and nitrile groups can direct further substitution reactions on the aromatic rings. For example, electrophilic aromatic substitution reactions like nitration or halogenation can be used to introduce nitro or halo groups, which can then be further transformed into other functionalities like amines or carboxylic acids. The directing properties of the existing substituents on the biphenyl rings are key to controlling the position of new functional groups. nih.gov

Strategies for Control of Atropisomerism in Biphenyl Nitrile Derivatives

Due to the presence of bulky ortho-substituents (a nitrile group and a methyl group), this compound and its derivatives can exhibit atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. pharmaguideline.comcutm.ac.in Controlling the axial chirality is a significant challenge in the synthesis of these compounds.

Strategies for controlling atropisomerism fall into two main categories:

Chiral Resolution: This approach involves synthesizing the compound as a racemic mixture of atropisomers and then separating them. Methods include:

Classical Resolution: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can be separated by crystallization or chromatography, followed by removal of the resolving agent.

Enzymatic Kinetic Resolution: Using an enzyme that selectively reacts with one atropisomer, allowing for the separation of the unreacted atropisomer from the modified one. acs.org

Chiral Chromatography: Direct separation of the atropisomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).

Asymmetric Synthesis: This strategy aims to selectively produce one atropisomer over the other. Key methods include:

Chirality Transfer: Using a starting material with a pre-existing stereocenter to direct the formation of the chiral axis. nih.gov This can involve central-to-axial chirality conversion during a cyclization or aromatization step. nih.gov

Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to the molecule, which directs a subsequent bond-forming reaction (like a Suzuki coupling) to favor one atropisomeric conformation. The auxiliary is then removed.

Catalytic Atroposelective Synthesis: Employing a chiral catalyst, often a transition metal complex with a chiral ligand, to catalyze the key bond-forming step (e.g., asymmetric Suzuki-Miyaura coupling) that creates the biphenyl linkage, thereby favoring the formation of one enantiomer. nih.gov

The stability of the atropisomers is determined by the rotational energy barrier, which must be high enough to prevent racemization under ambient conditions (typically >93.5 kJ/mol at 300K). pharmaguideline.com The steric bulk of the ortho substituents is the primary factor influencing this barrier. cutm.ac.in

Emerging Applications of 2 ,4 Dimethyl 1,1 Biphenyl 2 Carbonitrile in Advanced Materials and Organic Synthesis

Building Blocks for Complex Organic Molecules

The strategic placement of functional groups on the biphenyl (B1667301) framework of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile makes it a valuable starting point for the synthesis of more intricate molecular architectures. The nitrile group, in particular, serves as a versatile chemical handle that can be transformed into a variety of other functionalities, while the dimethyl-substituted ring influences the molecule's conformation and reactivity.

Key Intermediates in the Synthesis of Therapeutically Relevant Compounds (e.g., Telmisartan)

The synthesis of the angiotensin II receptor antagonist Telmisartan often involves a key biphenyl carbonitrile intermediate. While various synthetic routes exist, a common strategy employs the coupling of a benzimidazole (B57391) moiety with a functionalized biphenyl unit. In this context, a related compound, 4'-bromomethyl-biphenyl-2-carbonitrile, is frequently used. This intermediate undergoes nucleophilic substitution with the pre-formed bis-benzimidazole core. Subsequently, the nitrile group at the 2-position of the biphenyl structure is hydrolyzed to the corresponding carboxylic acid to yield Telmisartan.

While direct utilization of this compound in the most common Telmisartan syntheses is not widely documented, its structural similarity to key intermediates highlights the importance of the biphenyl-2-carbonitrile motif in the construction of this therapeutically significant molecule. The methyl groups on the second phenyl ring could potentially be used to modulate the compound's physical and pharmacological properties in related analogues.

Precursors for Biaryl Heterocycles

The biphenyl-2-carbonitrile structure is a valuable precursor for the synthesis of various fused heterocyclic systems, particularly those containing nitrogen. The nitrile group can participate in cyclization reactions to form new rings. For instance, biaryl-2-carbonitriles can react with Grignard reagents to form N-H imines, which can then undergo copper-catalyzed C-N bond formation to yield phenanthridine (B189435) derivatives. This transformation provides a powerful method for accessing complex, polycyclic aromatic structures that are of interest in materials science and medicinal chemistry. The presence of the dimethyl substitution pattern in this compound could influence the regioselectivity and efficiency of such cyclization reactions, offering a route to specifically substituted phenanthridine systems.

Precursors for Polymeric and Advanced Material Systems

The unique structural and electronic properties of this compound make it an intriguing candidate for incorporation into advanced polymers and materials. The rigid biphenyl core can enhance thermal stability and mechanical strength, while the nitrile group and methyl substituents can be used to tailor properties such as solubility, processability, and dielectric performance.

Synthesis of Polyimides with Tailored Dielectric Properties

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. In the microelectronics industry, there is a significant demand for polyimides with low dielectric constants to serve as insulating layers. The dielectric properties of polyimides can be tailored by modifying their chemical structure. Incorporating bulky, non-polar groups can increase the free volume within the polymer and reduce intermolecular interactions, thereby lowering the dielectric constant.

While the direct polymerization of this compound into a polyimide is not a standard procedure, it could serve as a precursor to monomers suitable for polyimide synthesis. For example, the nitrile group could be converted to an amine or a carboxylic acid derivative, which could then be reacted with a suitable dianhydride or diamine to form a polyimide. The presence of the two methyl groups on the biphenyl unit would introduce a non-planar (twisted) conformation, which is a known strategy for reducing chain packing and lowering the dielectric constant.

Monomer Structure Anticipated Effect on Polyimide Properties
Biphenyl DianhydrideIncreased rigidity and thermal stability
Diamine with bulky side groupsIncreased free volume, lower dielectric constant
Fluorinated monomersReduced moisture absorption, lower dielectric constant

Components in Light-Emitting Electrochemical Cells (LECs) and Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, materials with specific photophysical properties are essential for the development of efficient light-emitting devices. Biphenyl derivatives are frequently employed as host materials in phosphorescent OLEDs due to their high triplet energies, which allow for efficient energy transfer to the emissive dopant. The non-planar, or twisted, conformation of some biphenyls, often induced by substitution at the ortho positions, is crucial for disrupting conjugation and maintaining a high triplet energy.

A study on host materials for blue phosphorescent OLEDs highlighted the use of a twisted biphenyl unit with methyl groups at the 2- and 2'-positions to electronically decouple the electron-donating and electron-accepting parts of the molecule. This resulted in a material with a high triplet energy of 2.81 eV. Although not the exact compound, this research underscores the potential of this compound as a component in such systems. The twisted biphenyl core could serve as a high-energy host, while the nitrile group could be used to further tune the electronic properties or as a point of attachment for other functional moieties.

Device Component Material Property Relevance of Biphenyl Structure
Host MaterialHigh Triplet EnergyTwisted biphenyls can disrupt conjugation, leading to higher triplet energies.
Electron Transport LayerGood Electron MobilityNitrile groups are electron-withdrawing and can enhance electron transport.
EmitterHigh Photoluminescence Quantum YieldThe biphenyl core can be functionalized to create emissive materials.

Contributions to Organic Semiconductor Development

Organic semiconductors are the active components in a wide range of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The performance of these devices is critically dependent on the molecular structure of the organic semiconductor, which governs its charge transport properties, energy levels, and solid-state packing.

Biphenyl-based molecules are a cornerstone of organic semiconductor research. The ability to functionalize the biphenyl core allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge injection and transport. The rigid nature of the biphenyl unit can also promote ordered molecular packing in the solid state, which is beneficial for high charge carrier mobility.

The specific substitution pattern of this compound, with its electron-donating methyl groups and electron-withdrawing nitrile group, suggests that it could possess interesting ambipolar charge transport properties. Furthermore, the steric hindrance introduced by the 2'-methyl group would lead to a twisted conformation, influencing its packing in thin films and potentially leading to unique electronic properties. While specific studies on the semiconductor properties of this compound are not yet prevalent in the literature, the broader class of substituted biphenyl carbonitriles is an active area of investigation for new organic electronic materials.

Future Research Directions and Outlook for 2 ,4 Dimethyl 1,1 Biphenyl 2 Carbonitrile Research

Development of Sustainable and Green Synthetic Methodologies for Biphenyl (B1667301) Carbonitriles

The synthesis of biaryl compounds, a critical structural motif in pharmaceuticals, agrochemicals, and materials, has traditionally relied on transition-metal-catalyzed cross-coupling reactions. nih.gov While effective, these methods often involve heavy metals, organic solvents, and generate stoichiometric waste, posing environmental concerns. scientificupdate.com Future research will prioritize the development of more sustainable and green synthetic routes.

Key areas of focus include:

Aqueous Medium Synthesis: Utilizing water as a solvent is a primary goal for green chemistry. nih.gov Developing robust catalytic systems, such as palladium-based nanocatalysts, that function efficiently in aqueous media for Suzuki-Miyaura or Hiyama cross-coupling reactions can significantly reduce the environmental impact. nih.govacs.org For instance, Rhodium(III)-catalyzed C–H Hiyama cross-coupling has been successfully demonstrated for the synthesis of biphenyl-2-carbonitriles in water. acs.org

Recyclable Catalysts: The use of heterogeneous or nanocatalysts that can be easily recovered and reused for multiple reaction cycles is crucial for cost-effective and sustainable processes. nih.gov

Catalyst- and Solvent-Free Conditions: Exploring multicomponent processes that proceed without a catalyst or organic solvent represents a highly innovative and green approach to synthesizing biphenyl derivatives. nih.govkuleuven.be Such methods minimize waste and energy consumption.

Avoiding Heavy Metals: The development of metal-free biaryl coupling methods, such as photosplicing approaches, offers a promising alternative to traditional cross-coupling reactions, thereby eliminating the challenge of removing heavy metal contaminants from the final products. scientificupdate.com

Synthetic StrategyKey FeaturesPotential Impact
Aqueous Synthesis Uses water as a sustainable solvent. nih.govacs.orgReduces reliance on volatile organic compounds.
Recyclable Nanocatalysts Allows for multiple reuse cycles without significant loss of activity. nih.govLowers costs and minimizes catalyst waste.
Metal-Free Coupling Avoids the use of heavy metal catalysts. scientificupdate.comSimplifies purification and reduces environmental toxicity.
Solvent-Free Reactions Eliminates the need for organic solvents. nih.govReduces chemical waste and potential for pollution.

Exploration of Novel and Highly Efficient Catalytic Applications for Biphenyl Nitrile Ligands

The biphenyl scaffold is a cornerstone in the design of privileged ligands for transition-metal catalysis. While biphenyl phosphines are well-established, the potential of biphenyl nitrile compounds like 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile as ligands is an emerging area of interest. The nitrile group can coordinate with transition metals and influence the electronic and steric properties of the catalytic center. tum.de

Future research will likely explore:

Directing Group Functionality: The cyano group is known to act as a weakly directing group in palladium-catalyzed C-H bond activation, facilitating the synthesis of complex biaryl structures. acs.orgacs.org Further investigation into this capability can lead to more efficient and selective synthetic methodologies.

Design of Chiral Ligands: The inherent atropisomerism of certain substituted biphenyls can be exploited to design novel chiral nitrile-containing ligands for asymmetric catalysis. rsc.org This could open new avenues for the enantioselective synthesis of valuable molecules.

Multifunctional Catalysts: Incorporating the biphenyl nitrile moiety into more complex structures, such as metal-organic frameworks (MOFs), could yield multifunctional materials that act as both heterogeneous catalysts and sensors.

Design and Synthesis of Advanced Materials with Tunable Properties Based on the Biphenyl Carbonitrile Core

The rigid structure and polar nitrile group of biphenyl carbonitriles make them attractive building blocks for advanced organic materials. acs.org Their properties can be fine-tuned through chemical modification, leading to applications in electronics and photonics.

Promising research directions include:

Liquid Crystals: Biphenyl carbonitrile derivatives are known components of liquid crystal displays. researchgate.net The specific substitution pattern of this compound could be tailored to optimize properties like dielectric anisotropy and clearing point for new display technologies.

Organic Semiconductors: The biaryl core provides a conjugated system suitable for charge transport. acs.org By extending the conjugation or introducing specific functional groups, new organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) could be developed.

High-Performance Polymers: The biphenyl unit can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. Biphenyl-based polyarylene ether nitrile (PEN) copolymers, for example, exhibit high glass transition temperatures and good mechanical strength. arabjchem.org

Integrated Computational and Experimental Approaches for Accelerated Discovery and Optimization

The synergy between computational chemistry and experimental synthesis is a powerful tool for modern chemical research. nih.gov Applying these integrated approaches to this compound can accelerate the discovery of new reactions, materials, and applications.

Future efforts will focus on:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, such as the role of ligands and the energetics of transition states in catalytic cycles. nih.gov This understanding is crucial for optimizing reaction conditions and catalyst design.

Property Prediction: Computational models can predict the electronic, optical, and physical properties of novel biphenyl carbonitrile derivatives before they are synthesized. nih.govmdpi.com This allows researchers to screen virtual libraries of compounds and prioritize the most promising candidates for experimental investigation. nih.govresearchgate.net

Rational Design: By combining computational screening with experimental validation, new materials with specific, tunable properties can be designed more efficiently. tandfonline.com This is applicable to the development of new liquid crystals, semiconductors, and ligands.

ApproachApplication AreaExpected Outcome
DFT Calculations Reaction Mechanism Studies nih.govOptimized synthetic routes and catalyst efficiency.
Molecular Modeling Material Property Prediction nih.govPrioritization of synthetic targets for materials science.
Virtual Screening Ligand Design for CatalysisAccelerated discovery of novel and efficient catalysts.

Expanding the Scope of Functionalization and Derivatization for Enhanced Chemical Versatility

The chemical versatility of this compound can be significantly expanded by exploring a wider range of functionalization and derivatization reactions. This will create a diverse library of novel compounds with unique properties and potential applications.

Key research avenues include:

Nitrile Group Conversion: The carbonitrile group is a versatile functional handle that can be readily converted into other valuable moieties, such as primary amines, carboxylic acids, or amides. nih.gov This opens up possibilities for its use in peptide synthesis, polymer chemistry, and the development of new pharmaceutical scaffolds.

C-H Functionalization: Direct C-H functionalization of the aromatic rings allows for the introduction of new substituents in a highly atom-economical manner. acs.orgnih.gov Developing selective methods for olefination, acetoxylation, or iodination can provide rapid access to a wide array of derivatives. nih.gov

Derivatization for Analysis: Chemical derivatization is a common strategy to enhance the detectability of molecules in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). ddtjournal.comnih.gov Developing specific derivatization reagents that react with the nitrile or other parts of the molecule can improve quantification in complex biological or environmental samples. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile?

The synthesis typically involves Suzuki-Miyaura cross-coupling between a methyl-substituted aryl boronic acid and a halogenated benzonitrile precursor. For example, coupling 2-bromo-4-methylbenzonitrile with 2,4-dimethylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like toluene/ethanol under reflux . Alternative routes include bromination of pre-formed biphenyl derivatives , where 4’-methyl-[1,1’-biphenyl]-2-carbonitrile is treated with bromine in the presence of FeBr₃ or AlBr₃ to introduce additional substituents .

Q. What purification methods are recommended for isolating this compound?

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for removing unreacted precursors and byproducts. Recrystallization from ethanol or acetonitrile can further enhance purity, leveraging the compound’s moderate solubility in polar solvents at elevated temperatures .

Q. How can researchers confirm the molecular structure post-synthesis?

Structural validation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify methyl group positions and aromatic proton splitting patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 221.131).
  • X-ray diffraction (XRD) : Single-crystal XRD resolves bond angles and torsional strain between the biphenyl rings .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Contradictions between calculated and observed NMR/IR peaks often arise from conformational flexibility or crystal packing effects . To resolve this:

  • Perform variable-temperature NMR to assess dynamic rotational barriers between biphenyl rings.
  • Use density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with experimental data .
  • Validate via XRD to identify intermolecular interactions (e.g., C–H···N hydrogen bonds) that influence solid-state conformations .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the biphenyl backbone?

Regioselectivity is influenced by:

  • Steric effects : Methyl groups at 2' and 4' positions direct electrophiles to the less hindered 3' or 5' positions.
  • Electronic effects : Electron-withdrawing cyano groups deactivate the adjacent ring, favoring substitution on the methyl-substituted ring.
  • Catalytic systems : Lewis acids like FeCl₃ can enhance selectivity by stabilizing transition states .

Q. How does steric hindrance from the methyl groups affect reactivity in cross-coupling reactions?

The 2',4'-dimethyl groups introduce significant steric bulk , which:

  • Slows down oxidative addition in palladium-catalyzed reactions, requiring higher temperatures (e.g., 100–120°C).
  • Favors para-substitution in subsequent functionalization due to hindered ortho positions.
  • Impacts crystallization behavior, as observed in XRD studies of similar biphenyl derivatives with twisted inter-ring dihedral angles (~40–50°) .

Q. What analytical techniques are suitable for studying the compound’s interactions with biological targets?

To probe bioactivity:

  • Surface plasmon resonance (SPR) : Quantifies binding affinity to proteins/enzymes (e.g., IC₅₀ values for kinase inhibition).
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
  • Molecular docking : Uses software like AutoDock Vina to predict binding poses, leveraging the compound’s rigid biphenyl scaffold .

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